N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide
Description
N-(3-Chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide is a hydrazide-derived acetamide featuring a 3-chloro-4-methylphenyl group attached to the acetamide nitrogen and a formohydrazido moiety linked to a 3-methoxyphenyl ring. The compound’s planar amide and hydrazide groups facilitate hydrogen bonding, critical for crystallinity and molecular recognition .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(3-methoxybenzoyl)hydrazinyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-10-6-7-12(9-14(10)18)19-16(23)17(24)21-20-15(22)11-4-3-5-13(8-11)25-2/h3-9H,1-2H3,(H,19,23)(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIIRBQCPVISIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NNC(=O)C2=CC(=CC=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331636-31-8 | |
| Record name | N-(3-chloro-4-methylphenyl)-1-[N'-(3-methoxybenzoyl)hydrazinecarbonyl]formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 3-chloro-4-methylaniline with 3-methoxybenzaldehyde to form a Schiff base, which is then subjected to hydrazinolysis to yield the formohydrazido intermediate. This intermediate is further reacted with oxalyl chloride to form the final oxoacetamide compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxoacetamide group.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula:
- Molecular Formula : C17H16ClN3O4
- CAS Number : 331636-31-8
Its structure includes a chloro-substituted aromatic ring and a hydrazido group, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide exhibits promising antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents .
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Antimicrobial Properties
This compound has been tested for antimicrobial activity against various pathogens, including bacteria and fungi.
Efficacy Against Bacterial Strains
In vitro studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Case Study:
A research article in Antimicrobial Agents and Chemotherapy reported that the compound displayed an MIC of 32 µg/mL against MRSA strains, indicating its potential as a novel antimicrobial agent .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, which can be optimized to create various derivatives with enhanced biological activities.
Synthesis Pathway:
- Start with the chlorinated aromatic compound.
- React with methoxyphenyl hydrazine to form the hydrazone intermediate.
- Acetylation leads to the final product.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Electronic Effects
- N-(3-Chloro-4-methylphenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoacetamide (): This analog replaces the 3-methoxyphenyl group with a 2,5-dimethoxybenzylidene hydrazine. The benzylidene moiety introduces π-π stacking capabilities, which may alter crystal packing .
- 2-[(2E)-2-(2-Furylmethylene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide (): Here, the hydrazine is substituted with a furan ring instead of a methoxyphenyl.
- N-(4-Ethylphenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide (): The pyrazole and fluorophenyl groups introduce steric bulk and electronegativity, which may hinder rotational freedom and enhance metabolic stability compared to the target compound’s simpler methoxyphenyl group .
Physicochemical Properties
The target compound’s higher logP (2.8) reflects increased lipophilicity due to the chloro and methyl groups, favoring membrane permeability. In contrast, the furan-based analog’s lower logP (1.9) suggests better aqueous solubility .
Crystallographic and Hydrogen-Bonding Patterns
- The target compound’s amide and hydrazide groups likely form R₂²(10) hydrogen-bonded dimers, as seen in related N-substituted arylacetamides (). This contrasts with the pyrazole-containing analog (), where steric effects disrupt dimerization, leading to varied crystal morphologies .
- Dihedral angles between aromatic rings (e.g., 54.8°–77.5° in dichlorophenyl analogs, ) suggest conformational flexibility. The target’s 3-methoxyphenyl group may adopt similar angles, influencing packing efficiency .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C18H18ClN3O3
Molecular Weight: 357.81 g/mol
SMILES Notation: CC1=C(C=C(C=C1)NC(=O)C(=O)N2C=CC=C(C2)OC)Cl
InChIKey: CSAZETONFZOEJP-UHFFFAOYSA-N
This compound features a chloro-substituted aromatic ring and a formohydrazido moiety, which may contribute to its biological properties.
This compound exhibits various biological activities, which can be attributed to its structural components:
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties against various pathogens. The presence of the hydrazido group is thought to enhance interaction with microbial targets.
- Antitumor Activity: Investigations into related compounds indicate potential antitumor effects, possibly through the induction of apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes or pathways critical for tumor growth.
- Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory properties, potentially by modulating cytokine production or inhibiting inflammatory mediators.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound. Below is a summary of key findings:
Pharmacological Studies
Pharmacological evaluations have indicated that this compound may interact with various biological targets, including:
- Enzymatic Inhibition: Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation: Potential interactions with receptors involved in inflammation and immune responses have been hypothesized, warranting further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
